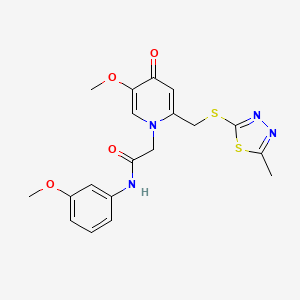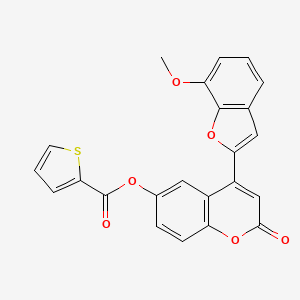![molecular formula C21H26N4O5S B2970349 tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 865659-64-9](/img/structure/B2970349.png)
tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antitumor Agents
Research involving the synthesis of novel compounds often explores their potential as antitumor agents. For instance, the study on the synthesis of novel 1,2,5-trisubstituted benzimidazoles aimed to develop potential antitumor agents. This research involved a four-step strategy incorporating nucleophilic aromatic displacement as a key step, resulting in compounds with significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Regioselectivity in Synthesis
Studies on regioselectivity and reaction media have been conducted to improve the synthesis of certain compounds. For example, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored different reaction media to achieve high regioselectivity, demonstrating the impact of solvent and conditions on the synthesis outcomes (Martins et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a method used to improve the efficiency of chemical reactions. A study on the microwave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives using a basic ionic liquid as a catalyst exemplifies how modern techniques can enhance reaction speed and yield, representing a green chemistry approach to compound synthesis (Ranu et al., 2008).
Supramolecular Self-Assemblies
Research into supramolecular chemistry involves the design and synthesis of complex structures with specific functions. A study on heteroditopic p-tert-butyl thiacalix[4]arenes demonstrated the formation of nanoscale particles capable of recognizing metal cations and dicarboxylic acids, showcasing the potential for creating complex supramolecular systems with specific recognition capabilities (Yushkova et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELSOKZVJDGPFP-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2970272.png)
![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)
![(Z)-methyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970279.png)





![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)